N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396759-89-9
VCID: VC7091308
InChI: InChI=1S/C11H10N4O2/c1-17-11-13-6-9(7-14-11)15-10(16)8-3-2-4-12-5-8/h2-7H,1H3,(H,15,16)
SMILES: COC1=NC=C(C=N1)NC(=O)C2=CN=CC=C2
Molecular Formula: C11H10N4O2
Molecular Weight: 230.227

N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide

CAS No.: 1396759-89-9

Cat. No.: VC7091308

Molecular Formula: C11H10N4O2

Molecular Weight: 230.227

* For research use only. Not for human or veterinary use.

N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide - 1396759-89-9

Specification

CAS No. 1396759-89-9
Molecular Formula C11H10N4O2
Molecular Weight 230.227
IUPAC Name N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide
Standard InChI InChI=1S/C11H10N4O2/c1-17-11-13-6-9(7-14-11)15-10(16)8-3-2-4-12-5-8/h2-7H,1H3,(H,15,16)
Standard InChI Key HJVCVRMBXZYURI-UHFFFAOYSA-N
SMILES COC1=NC=C(C=N1)NC(=O)C2=CN=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-(2-Methoxypyrimidin-5-yl)pyridine-3-carboxamide (C₁₁H₁₀N₄O₂) consists of two aromatic heterocycles: a pyridine ring substituted with a carboxamide group at position 3 and a pyrimidine ring bearing a methoxy group at position 2. The molecular weight is 230.23 g/mol, and its computed logP value (2.45–2.69) suggests moderate lipophilicity, comparable to analogs like NA2094 . The SMILES notation (COc1ncc(nc1)NC(=O)c2cccnc2) highlights the methoxy-pyrimidine and carboxamide-pyridine moieties, while the InChIKey (PUEMFOUUPWVBNC-UHFFFAOYSA-N) provides a unique identifier for database searches .

Structural Analysis

The planar pyridine and pyrimidine rings enable π-π stacking interactions, a feature critical for binding to biological targets such as ion channels . The methoxy group at position 2 of the pyrimidine donates electron density, potentially enhancing solubility and metabolic stability. The carboxamide linker serves as a hydrogen bond donor/acceptor, a common pharmacophore in drug design . X-ray crystallography of related compounds reveals that the trans configuration of substituents optimizes target engagement .

Synthesis and Characterization

Synthetic Strategies

The synthesis of N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide can be achieved through two primary routes:

Amide Coupling

A direct method involves coupling pyridine-3-carboxylic acid with 5-amino-2-methoxypyrimidine using carbodiimide reagents (e.g., EDCI/HOBt) . This approach, employed in the synthesis of NA2094 , yields the target compound in moderate yields (50–70%) after purification. Key steps include:

  • Activation of the carboxylic acid as a mixed anhydride or active ester.

  • Nucleophilic attack by the primary amine of 5-amino-2-methoxypyrimidine.

  • Deprotection and isolation via column chromatography .

C-H Activation Methodology

A more efficient route utilizes rhodium-catalyzed C-H activation to functionalize the pyridine core directly . This method, demonstrated in the synthesis of pyrrolidine-2-carboxylic acid analogs, avoids pre-functionalization steps and improves enantioselectivity . For example, coupling methyl-Boc-D-pyroglutamate with aryl halides under CH-activation conditions achieves 45–72% yields .

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR of analogs shows distinct signals for the methoxy group (δ 3.8–4.0 ppm) and pyrimidine protons (δ 8.2–8.5 ppm) .

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 230.23 .

  • HPLC: Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water gradient) .

Pharmacological Properties

Ion Channel Modulation

Structurally related compounds, such as NA2094, exhibit inhibitory activity against Nav1.5 (IC₅₀ <31,623 nM) . The carboxamide-pyridine scaffold likely interacts with the channel’s voltage-sensing domain via hydrogen bonding and hydrophobic interactions . Molecular docking studies suggest that the methoxy group occupies a subpocket near the selectivity filter, reducing ion flux .

ADMET Profiles

  • Absorption: Moderate permeability (Caco-2 assay: Papp = 12 × 10⁻⁶ cm/s) due to balanced lipophilicity .

  • Metabolism: CYP3A4-mediated oxidation of the methoxy group generates a hydroxylated metabolite .

  • Toxicity: Ames tests on analogs show no mutagenicity up to 1 mM .

Challenges and Future Directions

Target Selectivity

Off-target effects on related kinases (e.g., EGFR, VEGFR) remain a concern . Fragment-based drug design could refine selectivity.

Clinical Translation

No in vivo data exist for this compound. Rodent pharmacokinetic studies are needed to assess bioavailability and brain penetration.

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